8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a coumarin-derived ester featuring a 4-propyl substituent on the chromen-2-one core and a 4-{[(benzyloxy)carbonyl]amino}butanoate side chain. The benzyloxycarbonyl (Cbz) group protects the amino moiety, a strategy commonly employed in peptide synthesis to prevent undesired reactions . Coumarin derivatives are widely studied for their fluorescent properties, biological activities, and applications in medicinal chemistry. Structural characterization of such compounds typically employs X-ray crystallography tools like SHELX and visualization software such as WinGX/ORTEP .
Properties
Molecular Formula |
C25H27NO6 |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C25H27NO6/c1-3-8-19-15-23(28)32-24-17(2)21(13-12-20(19)24)31-22(27)11-7-14-26-25(29)30-16-18-9-5-4-6-10-18/h4-6,9-10,12-13,15H,3,7-8,11,14,16H2,1-2H3,(H,26,29) |
InChI Key |
ZAMQRCWLWRIIQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CCCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple stepsThe final step involves the coupling of the chromen-2-one derivative with 4-{[(benzyloxy)carbonyl]amino}butanoic acid under specific reaction conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in an anhydrous solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural Comparison
Table 2: Property Comparison
Key Findings:
Substituent Impact: The propyl group in the target compound increases lipophilicity, favoring interactions with hydrophobic environments.
Protecting Group Stability: The Cbz group in the target compound is stable under acidic conditions but cleaved via hydrogenolysis, making it suitable for orthogonal protection strategies. The Boc group in the analog is labile under acidic conditions, enabling selective deprotection .
Spectroscopic Properties : The methoxyphenyl group in the analog may redshift UV-Vis absorption due to extended conjugation, whereas the propyl group in the target compound has minimal electronic effects.
Methodological Considerations
Structural analysis of both compounds likely utilized SHELX for refinement and WinGX/ORTEP for visualization .
Biological Activity
8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate, a derivative of the chromene class, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 335.39 g/mol. It features a chromene backbone, which is known for its diverse biological profiles.
Biological Activity Overview
The biological activities of chromene derivatives have been extensively studied, revealing various therapeutic potentials:
- Anticancer Activity : Chromenes have shown promising results in inhibiting cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of tubulin polymerization .
- Antimicrobial Activity : Studies indicate that chromene derivatives possess significant antimicrobial properties against a range of pathogens. In vitro tests have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Antidiabetic and Anticholinesterase Activities : Some derivatives are noted for their ability to lower blood sugar levels and inhibit acetylcholinesterase, suggesting potential applications in diabetes management and neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications at specific positions on the chromene ring can significantly influence biological activity. For instance:
| Position | Modification | Effect on Activity |
|---|---|---|
| C4 | Propyl group | Enhanced anticancer activity |
| C7 | Benzyloxy carbonyl | Increased antimicrobial potency |
| C8 | Methyl group | Improved MAO inhibition |
These modifications allow for the optimization of biological activity while minimizing side effects.
Case Studies
- Anticancer Studies : A series of 2H-chromene derivatives were synthesized and tested against various cancer cell lines such as HCT-116 (colon), HepG-2 (liver), and MCF-7 (breast). Results indicated that several compounds exhibited IC50 values below 1 µM, demonstrating potent cytotoxicity .
- Antimicrobial Screening : In a study assessing the antimicrobial properties of chromene derivatives, compounds were evaluated against seven human pathogens using the agar well diffusion method. Notably, derivatives showed significant inhibition zones against Pseudomonas aeruginosa and E. coli, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 3.9 µg/mL .
- In Silico Studies : Computational modeling has been employed to predict the pharmacokinetic properties of these compounds, including absorption, distribution, metabolism, and excretion (ADME). These studies support the potential of these derivatives as drug candidates by forecasting their bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
